The Iloprost R-isomer is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] Prostacyclins are a type of prostaglandin, which are lipid compounds with diverse hormone-like effects in the body. Iloprost displays high affinity as an agonist for the prostacyclin receptor (IP receptor). []
Iloprost R-isomer is a stereoisomer of Iloprost, a synthetic analog of prostacyclin, which is primarily utilized in the medical field for its vasodilatory effects. This compound is significant in treating conditions such as pulmonary arterial hypertension and peripheral vascular diseases due to its ability to inhibit platelet aggregation and promote vasodilation. The distinction between the R and S isomers of Iloprost is crucial, as they exhibit different biological activities and receptor binding affinities.
Iloprost was first synthesized in the 1980s and has since been developed for clinical use. Its synthesis typically results in a mixture of both the 16(R) and 16(S) isomers, with the latter demonstrating significantly higher potency in biological assays. The R-isomer has been studied for its potential therapeutic applications, albeit with less efficacy than its S counterpart .
Iloprost R-isomer belongs to the class of drugs known as prostacyclin analogs. These compounds mimic the action of prostacyclin, a naturally occurring compound that plays a critical role in vascular biology by promoting vasodilation and inhibiting platelet aggregation.
The synthesis of Iloprost R-isomer involves several key steps:
The synthetic routes may vary, but they generally include steps such as cyclization, reduction, and protection/deprotection of functional groups to yield Iloprost R-isomer in a purer form compared to its racemic counterpart .
Iloprost R-isomer has a complex molecular structure characterized by multiple stereocenters. Its chemical formula can be represented as C20H32O5, indicating that it contains 20 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms. The specific stereochemistry at the 16-position distinguishes it from other isomers.
Iloprost R-isomer participates in various chemical reactions typical of prostacyclin analogs:
The differences in binding kinetics between the two isomers highlight their distinct pharmacological profiles and underscore the importance of stereochemistry in drug design.
Iloprost R-isomer exerts its pharmacological effects primarily through activation of prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. Upon binding:
Research has shown that while both isomers activate IP receptors, the R-isomer's lower potency results in reduced efficacy in clinical applications compared to the S-isomer .
Iloprost R-isomer has several scientific uses:
Iloprost R-isomer (16(R)-Iloprost; CAS 74843-13-3) is a stereoisomer of the synthetic prostacyclin analog iloprost. Its molecular formula is C₂₂H₃₂O₄, with a molecular weight of 360.49 g/mol. The R-configuration at the C16 position distinguishes it from the 16(S)-isomer, critically altering its three-dimensional orientation. The core structure retains the bicyclic[3.3.0]octane moiety and pentanoic acid chain of prostacyclin (PGI₂), but incorporates key modifications: a meta-substituted aromatic ring and triple bond at C18–C19 in the ω-chain. These features enhance metabolic stability compared to endogenous PGI₂ [1] [5] [7].
The absolute configuration is defined as (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid. Nuclear Magnetic Resonance (NMR) studies confirm that the 16(R) isomer adopts a distinct spatial arrangement where the C16 methyl group projects opposite to the carboxylic acid side chain, reducing complementarity with the prostacyclin (IP) receptor’s ligand-binding pocket [4] [7].
Synthesis of 16(R)-Iloprost employs stereoselective strategies to control the C16 chiral center:
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Stereochemical Outcome |
---|---|---|
ω-Chain Construction | Sonogashira coupling (Pd⁰/CuI, amine base) | Introduces C18–C19 triple bond |
C16 Methylation | LDA, CH₃I, -78°C in THF | R:S ratio = 1:3 (unoptimized) |
Enzymatic Resolution | Candida antarctica lipase, vinyl acetate | ee >98% for R-isomer |
Global Deprotection | K₂CO₃/MeOH, 25°C | Cleaves silyl/ester groups |
Stereochemical Impact on Pharmacodynamics
Table 2: Receptor Binding Profiles of Prostacyclin Analogs
Compound | IP Receptor Kᵢ (nM) | EP1 Receptor Kᵢ (nM) | DP1 Receptor Kᵢ (nM) |
---|---|---|---|
16(R)-Iloprost | 288 | >10,000 | >10,000 |
16(S)-Iloprost | 3.9 | 1.1 | >10,000 |
Treprostinil | 32 | >1,000 | 4.4 |
Beraprost | 45 | >1,000 | >1,000 |
Data compiled from binding assays using human recombinant receptors [4] [8].
Structural Divergence from Other Analogs
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1